molecular formula C9H10BrN B1589836 1-(2-Bromophenyl)cyclopropanamine CAS No. 604799-96-4

1-(2-Bromophenyl)cyclopropanamine

Cat. No. B1589836
CAS RN: 604799-96-4
M. Wt: 212.09 g/mol
InChI Key: ZNEIQQJRUBZVCL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopropanamine (BPCP) is an organic compound with a cyclopropane ring and a bromophenyl substituent. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. BPCP is also used as a building block in the synthesis of other compounds with interesting biological activities.

Scientific Research Applications

Enzyme Inhibition

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzyme (CA) isoforms, exhibiting excellent inhibition in low nanomolar to low micromolar ranges. These findings suggest potential applications in designing inhibitors targeting CA isoenzymes, which are involved in various physiological and pathological processes (Boztaş et al., 2015).

Medicinal Chemistry

Tranylcypromine analogues, synthesized through asymmetric cyclopropanation, have shown to be more active than tranylcypromine itself in LSD1 enzyme assays. These analogues also inhibited the growth of LNCaP prostate cancer cell lines, indicating their potential as anticancer agents (Benelkebir et al., 2011).

Synthetic Methodology

A novel bromophenol derivative, BOS-102, demonstrated significant anticancer activities on human lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. This research points to the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).

properties

IUPAC Name

1-(2-bromophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIQQJRUBZVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448432
Record name 1-(2-BROMOPHENYL)CYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604799-96-4
Record name 1-(2-Bromophenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604799-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-BROMOPHENYL)CYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl magnesium bromide (20.14 ml, 60.4 mmol) was added dropwise to a stirred, cooled −78° C. mixture of 2-bromobenzonitrile (5.0 g, 27.5 mmol) and titanium isopropoxide (8.59 g, 30.2 mmol) in ether (100 ml) and the mixture was stirred at −78° C. for 10 minutes. The yellow solution was warmed to ambient temperature and held for 1 hour. Boron trifluoride etherate (7.8 g, 54.9 mmol) was added dropwise and the mixture was stirred for 1 hour. 1 N HCl (90 ml) was added and the mixture was stirred for 10 minutes. Added 300 ml 1N NaOH and then extracted with ether. The organic portion was washed with brine, dried (MgSO4) and the solvent removed in vacuo. Purification by flash chromatography on 80 g of silica, eluting with a gradient of 0-100% EtOAc in hexanes afforded 0.80 g, 14% of 7-1 as yellow oil.
Quantity
20.14 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.59 g
Type
catalyst
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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